NPD11033 -

NPD11033

Catalog Number: EVT-1535303
CAS Number:
Molecular Formula: C30H44N2O3
Molecular Weight: 480.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NPD11033 is a selective SIRT2 inhibitor which creates a hydrophobic cavity behind the substrate-binding pocket after a conformational change of the Zn-binding small domain of SIRT2.
Source and Classification

NPD11033 was developed through structure-activity relationship studies aimed at enhancing the potency and selectivity of existing Sirtuin inhibitors. It belongs to a class of compounds that target the Sirtuin family of proteins, which are NAD+-dependent deacetylases involved in regulating numerous biological functions, including metabolism, cell cycle progression, and stress responses. Specifically, NPD11033 has been classified as a selective Sirtuin 2 inhibitor with potential therapeutic implications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of NPD11033 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available 4-iodoaniline, which is reacted with ethane-1,2-dithiol in the presence of copper sulfate pentahydrate and potassium hydroxide under an argon atmosphere at elevated temperatures (110 °C) for eight hours. This reaction yields thioether intermediates.
  2. Formation of Key Intermediates: The thioether intermediates are then reacted with 2-bromoacetyl bromide to produce condensation products with high yields (90-92%).
  3. Final Product Formation: The final step involves the reaction of these intermediates with 4,6-dimethylpyrimidine-2-thiol in the presence of potassium tert-butoxide as a base, resulting in the formation of NPD11033 with yields ranging from 89% to 93% .

Technical Insights

The synthetic route emphasizes the importance of optimizing reaction conditions to improve yield and purity. The use of specific reagents and controlled environments (e.g., argon atmosphere) is critical for achieving high-quality products.

Molecular Structure Analysis

Structure and Data

NPD11033 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the Sirtuin 2 enzyme. The compound's three-dimensional structure has been elucidated using X-ray crystallography, revealing a binding mode that induces the formation of a selectivity pocket within the enzyme's active site .

Structural Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 245.29 g/mol
  • Key Functional Groups: Includes aromatic rings and nitrogen-containing heterocycles that enhance binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

NPD11033 undergoes specific interactions with Sirtuin 2 that inhibit its enzymatic activity. The mechanism involves competitive inhibition where NPD11033 binds to the active site of Sirtuin 2, preventing substrate access.

Key Reactions

  • Inhibition Mechanism: The compound binds within the acetyl-lysine channel, forming hydrogen bonds with critical residues such as Arg97 and Phe119, which are essential for substrate recognition .
  • Selectivity Profile: NPD11033 exhibits selectivity over other Sirtuins (e.g., Sirtuin 1 and Sirtuin 3), making it a promising candidate for targeted therapies .
Mechanism of Action

Process and Data

The mechanism by which NPD11033 exerts its effects primarily revolves around its ability to inhibit Sirtuin 2-mediated deacetylation processes. By binding to the enzyme's active site, it disrupts normal substrate processing.

Data Supporting Mechanism

  • Binding Affinity: Studies have shown that NPD11033 has a low nanomolar IC₅₀ value for Sirtuin 2 inhibition, indicating strong binding affinity .
  • Functional Assays: In vitro assays demonstrate that treatment with NPD11033 leads to increased acetylation levels of target proteins, confirming its role as an inhibitor .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: NPD11033 is stable under standard laboratory conditions but should be stored away from light to prevent degradation.
  • Reactivity: Exhibits reactivity consistent with other small molecule inhibitors targeting protein-protein interactions.
Applications

Scientific Uses

NPD11033 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: As a selective inhibitor of Sirtuin 2, NPD11033 is being explored for its ability to inhibit cancer cell migration and proliferation.
  • Biochemical Assays: It serves as a valuable tool for studying Sirtuin function in various biological contexts, including metabolic regulation and aging.
  • Drug Development: The compound's specificity makes it an attractive candidate for further development into clinical therapies targeting diseases associated with Sirtuin dysregulation.
Introduction to NPD11033

Discovery and Development of NPD11033 as a SIRT2 Inhibitor

NPD11033 was identified as a potent and selective SIRT2 inhibitor through a high-throughput screen of the RIKEN NPDepo chemical library. This screen aimed to discover compounds targeting NAD⁺-dependent lysine deacetylase activity. Structural analysis revealed that NPD11033 binds to a unique hydrophobic cavity within SIRT2, formed by a conformational change in the zinc-binding small domain. This binding mode involves a critical hydrogen bond with the active-site histidine residue (His150), stabilizing the inhibitor-enzyme complex [1] [2] [4].

Crystallographic studies (PDB ID: 5Y0Z) at 2.00 Å resolution demonstrated that NPD11033 induces a distinct rearrangement in SIRT2’s substrate-binding pocket. Unlike pan-sirtuin inhibitors, NPD11033 exhibited high selectivity for SIRT2, showing negligible activity against SIRT1, SIRT3, SIRT6, and zinc-dependent deacetylases like HDAC1 and HDAC6 [1] [4]. The compound’s chemical structure features a tricyclic core with a substituted phenoxypropyl side chain, contributing to its specificity and binding affinity (Kd ~0.5 µM) [2].

Table 1: Selectivity Profile of NPD11033

EnzymeInhibition by NPD11033Experimental Assay
SIRT2Potent (IC₅₀: 0.15 µM)Fluorogenic deacetylase assay
SIRT1InactiveRadiolabeled substrate assay
SIRT3InactiveFluorescence polarization
HDAC1InactiveFluorometric detection
HDAC6InactiveTubulin deacetylation assay

Biological Significance of SIRT2 in Cancer and Cellular Regulation

SIRT2, a predominantly cytosolic deacetylase, regulates critical cellular processes including mitosis, metabolism, and genome integrity. It deacetylates substrates such as α-tubulin, histone H4K16, and transcription factors (e.g., FOXO1/3a), linking its activity to cell cycle progression and stress responses [3] [6] [8]. In cancer biology, SIRT2 exhibits dual roles:

  • Tumor-Suppressive Functions: In breast cancer and gliomas, SIRT2 loss correlates with centrosome amplification, aneuploidy, and impaired DNA damage repair via dysregulation of anaphase-promoting complex/cyclosome (APC/C) coactivators (CDH1/CDC20) [3] [6].
  • Oncogenic Functions: In pancreatic cancer, non-small cell lung cancer (NSCLC), and leukemia, SIRT2 overexpression stabilizes oncoproteins like MYC and enhances glycolytic flux via deacetylation of metabolic enzymes (e.g., G6PD, PKM2). This promotes NADPH production, antioxidant defense, and proliferation [4] [8] [6].

Table 2: Context-Dependent Roles of SIRT2 in Malignancies

Cancer TypeSIRT2 StatusFunctional OutcomeKey Substrates
Pancreatic cancerOverexpressed↑ Cell proliferation, chemoresistanceeIF5A, c-MYC
Breast cancer (Grade 2)Underexpressed↑ Genomic instability, poor prognosisCDH1, CDC20
NeuroblastomaOverexpressed↑ N-MYC stability, tumor growthN-MYC
Hepatocellular carcinomaOverexpressed↑ EMT, metastasis via AKT/β-cateninAKT, E-cadherin

Rationale for Targeting SIRT2 Deacetylase Activity in Therapeutic Contexts

The selective inhibition of SIRT2’s deacetylase activity—while sparing its defatty-acylase function—offers a promising therapeutic strategy. NPD11033 exemplifies this approach by disrupting oncogenic pathways without compromising regulatory deacylation [2] [4]:

  • Metabolic Reprogramming: SIRT2 deacetylates glycolytic enzymes (e.g., G6PD at K403), enhancing pentose phosphate pathway flux and NADPH production to support redox balance in cancer cells. Inhibition by NPD11033 disrupts this axis, increasing oxidative stress [6] [8].
  • Oncoprotein Stability: In pancreatic cancer, SIRT2 deacetylates and stabilizes translation initiation factor eIF5A. NPD11033 treatment hyperacetylates eIF5A, impairing its function and suppressing PANC-1 cell growth by >60% [2] [4].
  • Selectivity Advantage: Unlike broad-spectrum deacetylase inhibitors, NPD11033’s specificity avoids off-target effects on defatty-acylase activities critical for Ras signaling and membrane localization, preserving essential cellular functions [4] [8].

This mechanistic precision positions NPD11033 as a tool compound for dissecting SIRT2-dependent pathways and developing isoform-specific cancer therapeutics.

Key Compounds Mentioned: NPD11033, SirReal2, AGK2, Salermide, S2iL5, RK-0310020, Nicotinamide (NA), Trichostatin A (TSA).

Properties

Product Name

NPD11033

IUPAC Name

(1R,5S)-3-(3-(2,4-Di-tert-pentylphenoxy)-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Molecular Formula

C30H44N2O3

Molecular Weight

480.69

InChI

InChI=1S/C30H44N2O3/c1-7-29(3,4)23-12-13-27(25(15-23)30(5,6)8-2)35-20-24(33)19-31-16-21-14-22(18-31)26-10-9-11-28(34)32(26)17-21/h9-13,15,21-22,24,33H,7-8,14,16-20H2,1-6H3/t21-,22+,24?/m0/s1

InChI Key

ITCUJNFERKWPKY-JCVDRHSJSA-N

SMILES

O=C1C=CC=C2N1C[C@]3([H])CN(CC(O)COC4=CC=C(C(C)(C)CC)C=C4C(C)(C)CC)C[C@@]2([H])C3

Solubility

Soluble in DMSO

Synonyms

NPD-11033; NPD 11033; NPD11033

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.